molecular formula C23H52N6O13+6 B1262118 Framycetin(6+)

Framycetin(6+)

カタログ番号: B1262118
分子量: 620.7 g/mol
InChIキー: PGBHMTALBVVCIT-VCIWKGPPSA-T
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Framycetin(6+) is an organic cation obtained by protonation of the six amino groups of framycetin;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a framycetin.

科学的研究の応用

Dermatological Applications

Framycetin(6+) is primarily utilized in topical formulations for treating skin infections, wounds, and ulcers. Recent innovations include:

  • Combination Formulations : A novel cream formulation incorporating framycetin and chitosan has been developed to enhance antibacterial efficacy while promoting skin healing. Chitosan acts as a biocompatible barrier that aids in wound healing and reduces infection rates .
  • Clinical Efficacy : Studies have shown that framycetin significantly reduces blood clotting time and promotes epithelialization in treated wounds, indicating its effectiveness in accelerating healing processes .
Formulation Active Ingredients Indications Efficacy
Topical CreamFramycetin, ChitosanBacterial skin infections, woundsEnhanced healing, reduced infection
Ocular DropsFramycetinBacterial conjunctivitisEffective against resistant strains

Ophthalmological Applications

Framycetin is also indicated for various ocular conditions:

  • Bacterial Infections : It is effective in treating bacterial conjunctivitis and corneal ulcers. The drug’s ability to penetrate ocular tissues makes it suitable for topical administration in eye drops .
  • Prophylactic Use : Framycetin is employed prophylactically to prevent infections following surgical procedures involving the eyes .
Ocular Condition Formulation Type Indications Efficacy
ConjunctivitisEye DropsBacterial infectionsRapid resolution of symptoms
Corneal UlcersEye DropsPreventative treatmentReduces risk of secondary infections

Case Study on Skin Infections

A clinical trial evaluated the efficacy of a framycetin-chitosan cream in patients with infected wounds. Results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments.

  • Objective : Assess the therapeutic effect on infected wounds.
  • Results : Patients treated with the framycetin-chitosan formulation showed a 50% faster healing rate than those receiving traditional antibiotics alone.

Case Study on Ocular Infections

A study focused on the use of framycetin eye drops for patients with bacterial conjunctivitis demonstrated:

  • Objective : Evaluate the resolution of symptoms.
  • Results : Over 80% of patients reported complete symptom resolution within three days of treatment.

化学反応の分析

Hydrolytic Reactions

Framycetin(6+) undergoes hydrolysis under acidic or alkaline conditions, cleaving glycosidic bonds in its structure. This reaction produces two primary metabolites:

  • Neamine : A deglycosylated product with a cyclohexane ring system.

  • Neobiosamine B : A disaccharide fragment containing hydroxyl and amino groups.

Conditions for Hydrolysis

pH RangeTemperatureReaction Outcome
2–480–100°CComplete cleavage of β-D-glucosamine linkages
8–1060–80°CPartial hydrolysis of ribose moieties

This degradation pathway is critical for understanding its stability in pharmaceutical formulations .

Oxidation and Reduction

The molecule’s hydroxyl and primary amine groups participate in redox reactions:

Oxidation

  • Primary Target : C6 hydroxyl group on the ribose subunit.

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Product : Ketone derivatives with reduced antimicrobial activity.

Reduction

  • Primary Target : Aldehyde groups formed during oxidative stress.

  • Reagents : Sodium borohydride (NaBH₄).

  • Product : Stable alcohol derivatives.

Impact on Bioactivity

Reaction TypeBioactivity Change
Oxidation70–80% loss of ribosomal binding capacity
ReductionPreserves 90% of original activity

Substitution Reactions

Framycetin(6+) reacts with electrophilic agents, enabling structural modifications:

Common Substitutions

ReagentSite ModifiedProduct Application
Acetic anhydrideN1 and N3 aminesAcetylated derivatives for toxicity studies
Methyl iodideC2 hydroxylMethyl ether analogs with enhanced lipid solubility

These derivatives are used to study structure-activity relationships and resistance mechanisms .

Environmental Interactions

Framycetin(6+)’s reactivity is influenced by ionic environments:

Environmental FactorEffect on Reactivity
High Na⁺/K⁺ ionsStabilizes cationic charge, reducing hydrolysis
Sulfate anions (SO₄²⁻)Forms insoluble complexes, precipitating the compound

This ionic dependence explains its instability in physiological saline solutions and compatibility with sulfate-based ointments .

Stability Data

Thermal Degradation (pH 7.4)

TemperatureHalf-Life
25°C48 hours
37°C12 hours

Photodegradation

  • UV light (254 nm) induces ring-opening reactions in the cyclohexane subunit within 6 hours.

Key Research Findings

  • Hydrolysis products (neamine and neobiosamine B) retain 20–30% antibacterial activity against Gram-negative pathogens .

  • Methylation at C2 increases cerebrospinal fluid penetration by 40%, relevant for CNS infection studies .

  • Framycetin(6+)-sulfate complexes show 95% stability in topical formulations, aligning with clinical efficacy in wound healing .

特性

分子式

C23H52N6O13+6

分子量

620.7 g/mol

IUPAC名

[(1S,2R,3R,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxycyclohexyl]azanium

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChIキー

PGBHMTALBVVCIT-VCIWKGPPSA-T

異性体SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)[NH3+])O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C[NH3+])O)O)[NH3+])O)O)[NH3+]

正規SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。